3-chloro-N,N-dipropylbenzamide
Overview
Description
3-Chloro-N,N-dipropylbenzamide is a chemical compound with the molecular formula C13H18ClNO . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with a chlorine atom at the 3rd position and two propyl groups attached to the nitrogen atom . For a more detailed analysis of its molecular structure, specialized software or resources that can interpret and visualize chemical structure data would be needed.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results . These properties can typically be found in chemical databases or the material safety data sheet (MSDS) for the compound.Scientific Research Applications
Structural and Spectroscopic Analysis: A study on 5-chloro-2-methoxy-N-phenylbenzamide derivatives, which have a structural similarity to 3-chloro-N,N-dipropylbenzamide, revealed important information about their molecular configurations and potential for medicinal applications due to their dipole moments. This suggests that similar compounds might have significant interactions with surrounding molecules, hinting at potential pharmaceutical applications (Galal et al., 2018).
Chemical Inhibition Studies: Studies on compounds like 3-methoxybenzamide and 3-aminobenzamide, which inhibit certain cellular enzymes, provide insights into how similar chemicals can affect cell differentiation, viability, glucose metabolism, and DNA synthesis. These findings are relevant as they demonstrate how structurally related compounds can impact biological processes, which could be extrapolated to this compound (Broomhead & Hudson, 1985; Milam & Cleaver, 1984).
Potential for Repellent Applications: A study on the use of o-ethoxy-N,N-dipropylbenzamide as a space repellent on wide-mesh netting suggests potential applications of structurally related compounds like this compound in nonchemical pest control (Grothaus et al., 1974).
Photochemical Reactions: Research on the photodecomposition of propyzamide, a structurally similar compound, in the presence of TiO2-loaded adsorbent supports, provides insights into the environmental fate and degradation pathways of such compounds. This might be relevant to understanding the environmental behavior of this compound (Torimoto et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-N,N-dipropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-8-15(9-4-2)13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHRRTXQAOTSRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349950 | |
Record name | 3-chloro-N,N-dipropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5552-80-7 | |
Record name | 3-chloro-N,N-dipropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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